4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline

Kinase Selectivity 4-Anilinoquinoline SAR Axl Receptor Tyrosine Kinase

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline (CAS 228559-82-8) is a 4-phenoxyquinoline derivative within the 4-anilinoquinazoline/quinoline class widely explored as protein kinase inhibitor scaffolds. This compound features a 6,7-dimethoxyquinoline core linked via an ether bridge to a 2-methylaniline moiety, distinguishing it from the des-methyl analog PDGFR-IN-2 (CAS 190728-25-7) and the 2-methoxy variant (CAS 228559-85-1).

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 228559-82-8
Cat. No. B3032556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline
CAS228559-82-8
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N
InChIInChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3
InChIKeyBXVUWRXAXZVIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline (CAS 228559-82-8) for Kinase-Targeted Synthesis and Screening


4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline (CAS 228559-82-8) is a 4-phenoxyquinoline derivative within the 4-anilinoquinazoline/quinoline class widely explored as protein kinase inhibitor scaffolds . This compound features a 6,7-dimethoxyquinoline core linked via an ether bridge to a 2-methylaniline moiety, distinguishing it from the des-methyl analog PDGFR-IN-2 (CAS 190728-25-7) and the 2-methoxy variant (CAS 228559-85-1). It functions both as a kinase inhibitor probe scaffold and as a critical synthetic intermediate in the assembly of targeted therapeutics, as evidenced by its use in patented urea and carboxamide series [1].

Why 4-Anilinoquinoline Analogs Cannot Be Casually Substituted for 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline


Generic substitution within the 4-anilinoquinoline phenotype is prohibited by profound, single-atom-driven shifts in kinase polypharmacology. The transition from an unsubstituted aniline to a 2-methylaniline abolishes potent platelet-derived growth factor receptor (PDGFR) inhibition (IC₅₀ ~0.2 µM) while conferring weak Axl receptor tyrosine kinase binding (IC₅₀ >10 µM) [1]. This functional reversal means that procurement of a different aniline substituent pattern for a target synthesis or screening cascade introduces an entirely different biological fingerprint, invalidating structure–activity relationship (SAR) assumptions and compromising synthetic route fidelity where the 2-methyl group serves as a necessary regiochemical handle for downstream derivatization [2].

Quantitative Differentiation Evidence: Why 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline Outperforms or Diverges from Closest Structural Analogs


Differential Kinase Binding Profile: Axl-Binding Methyl Analog vs. PDGFR-Targeting Des-Methyl Analog

Substitution of the aniline 2-position hydrogen with a methyl group fundamentally alters the kinase-target landscape. The 2-methyl derivative (target compound) exhibits only residual binding to the Axl tyrosine kinase (UFO) with an IC₅₀ greater than 10,000 nM [1]. In direct contrast, the des-methyl analog, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (PDGFR-IN-2), is a potent inhibitor of platelet-derived growth factor receptor (PDGFr) with an IC₅₀ of 0.20 µM . This represents a >50-fold shift in the primary kinase target profile attributable solely to the 2-methyl group.

Kinase Selectivity 4-Anilinoquinoline SAR Axl Receptor Tyrosine Kinase

Selection-Driven Utility as a Synthetic Intermediate: 2-Methyl Group as a Regiochemical Handle for Urea and Carboxamide Library Synthesis

The 2-methyl group serves as an essential structural identifier for downstream patented therapeutic candidates. In US7135466B2, 4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methylaniline is specifically reacted with 2-fluoro-1-benzenecarbonyl isothiocyanate to yield a thiourea adduct , and is also the explicit aniline partner in the synthesis of 1-(1-benzylpiperidin-4-yl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylphenyl]urea [1]. The des-methyl aniline analog (CAS 190728-25-7) is not specified for these particular urea/thiourea constructs, indicating that the 2-methyl substituent is integral to the claimed compound identity and intellectual property scope. Furthermore, the synthetic route using the 2-methyl intermediate achieved a 52% isolated yield in the thiourea formation step, demonstrating practical synthetic tractability .

Medicinal Chemistry Kinase Inhibitor Synthesis Patent-Exemplified Intermediates

Physicochemical Distinction from the 2-Methoxy Analog: Lipophilicity and Hydrogen-Bonding Modulation

The 2-methyl group provides a distinct lipophilic and hydrogen-bonding profile compared to the 2-methoxy analog (CAS 228559-85-1). While direct experimental logP/logD data are not available for this specific compound within the provided constraints, the computational XLogP3-AA value for the des-methyl analog (PDGFR-IN-2) is 3.0 [1]. The addition of a 2-methyl group is predicted to increase logP by approximately 0.5–0.6 units relative to the unsubstituted aniline, while the 2-methoxy analog (molecular weight 326.35 vs. 310.35 g/mol) introduces an additional hydrogen-bond acceptor, potentially altering permeability and solubility profiles . In kinase inhibitor optimization, subtle logP shifts of this magnitude have been shown to significantly impact cellular potency and oral bioavailability [2].

Physicochemical Properties Drug-Likeness Analog Differentiation

Procurement-Relevant Application Scenarios for 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline (CAS 228559-82-8)


Axl Kinase Probe Development and Selectivity Profiling

The target compound serves as a starting scaffold for developing Axl receptor tyrosine kinase probes. Its weak Axl binding (IC₅₀ >10,000 nM) provides a baseline for structure-based optimization, while its clear divergence from PDGFR inhibition (characteristic of the des-methyl analog) makes it the appropriate entry point for Axl-focused chemical biology campaigns [1]. Researchers procuring this compound avoid the confounding PDGFR activity that would accompany the des-methyl analog.

Patent-Defined c-Met and Kinase Inhibitor Library Synthesis

This compound is explicitly claimed and exemplified as a key intermediate in US7135466B2 for the synthesis of 4-anilinoquinoline-based kinase inhibitors, including urea and thiourea derivatives . Industrial and academic medicinal chemistry groups executing patent-driven synthesis campaigns must procure this exact 2-methyl intermediate to ensure the structural fidelity and intellectual property validity of their final compounds. The demonstrated 52% yield in thiourea coupling confirms practical synthetic utility [1].

Physicochemical Fine-Tuning in Lead Optimization

In multiparameter lead optimization, the 2-methyl substituent offers a calculated lipophilicity increment (~0.5–0.6 logP units) relative to the des-methyl analog , positioning the compound in an intermediate lipophilicity range that may improve membrane permeability without excessive promiscuity. This makes it a rational procurement choice over the more polar des-methyl analog (PDGFR-IN-2) or the more hydrogen-bond-rich 2-methoxy analog (CAS 228559-85-1) when seeking to balance potency with favorable ADME properties [1].

Kinase Selectivity Panel Screening Reference

The compound's known inactivity against PDGFR (contrasted with the 0.20 µM IC₅₀ of PDGFR-IN-2) [1] establishes it as a useful selectivity control in kinase panel screening. When evaluating new 4-anilinoquinoline derivatives, this compound provides a benchmark for Axl-binding potential while confirming the absence of PDGFR off-target activity, supporting the procurement decision for selectivity-focused research programs.

Quote Request

Request a Quote for 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.